molecular formula C21H22ClNO3 B8521529 methyl 4-chloro-2-[[2-(3,5-dimethylphenyl)acetyl]amino]-5-prop-2-enylbenzoate

methyl 4-chloro-2-[[2-(3,5-dimethylphenyl)acetyl]amino]-5-prop-2-enylbenzoate

Cat. No.: B8521529
M. Wt: 371.9 g/mol
InChI Key: QSDYWMBTBVTFET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl 4-chloro-2-[[2-(3,5-dimethylphenyl)acetyl]amino]-5-prop-2-enylbenzoate is a complex organic compound with a molecular formula of C21H22ClNO3 and a molecular weight of 371.857 g/mol . This compound is characterized by the presence of an allyl group, a chloro substituent, and a dimethylphenyl-acetylamino moiety attached to a benzoic acid methyl ester backbone. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-chloro-2-[[2-(3,5-dimethylphenyl)acetyl]amino]-5-prop-2-enylbenzoate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the benzoic acid derivative, followed by the introduction of the allyl and chloro groups through substitution reactions. The acetylation of the amine group with 3,5-dimethylphenylacetyl chloride is a crucial step in the synthesis. The final step involves esterification to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

methyl 4-chloro-2-[[2-(3,5-dimethylphenyl)acetyl]amino]-5-prop-2-enylbenzoate can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a dechlorinated product.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the allyl group may yield epoxides, while substitution of the chloro group can result in various substituted derivatives.

Scientific Research Applications

methyl 4-chloro-2-[[2-(3,5-dimethylphenyl)acetyl]amino]-5-prop-2-enylbenzoate has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

    Industry: Used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 4-chloro-2-[[2-(3,5-dimethylphenyl)acetyl]amino]-5-prop-2-enylbenzoate involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-[2-(3,5-dimethylphenyl)-acetylamino]-benzoic acid methyl ester: Lacks the allyl group, which may result in different reactivity and biological activity.

    5-Allyl-2-[2-(3,5-dimethylphenyl)-acetylamino]-benzoic acid methyl ester:

Uniqueness

The presence of both the allyl and chloro groups in methyl 4-chloro-2-[[2-(3,5-dimethylphenyl)acetyl]amino]-5-prop-2-enylbenzoate makes it unique compared to its similar compounds. These functional groups contribute to its distinct reactivity and potential for diverse applications in scientific research.

Properties

Molecular Formula

C21H22ClNO3

Molecular Weight

371.9 g/mol

IUPAC Name

methyl 4-chloro-2-[[2-(3,5-dimethylphenyl)acetyl]amino]-5-prop-2-enylbenzoate

InChI

InChI=1S/C21H22ClNO3/c1-5-6-16-11-17(21(25)26-4)19(12-18(16)22)23-20(24)10-15-8-13(2)7-14(3)9-15/h5,7-9,11-12H,1,6,10H2,2-4H3,(H,23,24)

InChI Key

QSDYWMBTBVTFET-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)CC(=O)NC2=C(C=C(C(=C2)Cl)CC=C)C(=O)OC)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 4-chloro-2-[2-(3,5-dimethylphenyl)-acetylamino]-5-iodo-benzoic acid methyl ester (2.39 g in 12 mL N,N-dimethylformamide) and 0.183 g bis(triphenylphosphine)palladium(II) chloride was added 2.02 mL allyltin and the mixture heated to 100° C. on an oil bath. After 2 hours, the mixture was cooled, partitioned between ethyl acetate and water and the organic layer washed further with brine. Concentration of the dried (magnesium sulfate) organics and purification by flash chromatography on silica gel (hexane:ethyl acetate, 95:5; then 90:10) gave the title compound (1.4 g).
Quantity
0.183 g
Type
catalyst
Reaction Step One
Quantity
2.02 mL
Type
reactant
Reaction Step Two

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